Superior Anti-Proliferative Activity in TP53-Mutant Pancreatic Cancer Cells Compared to Clinical-Stage MDM2 Inhibitors
MMRi62 demonstrates significantly more potent anti-proliferative activity in TP53-mutant pancreatic ductal adenocarcinoma (PDAC) cells compared to the clinical-stage MDM2 inhibitors SAR405838 and idasanutlin (RG7388). In the Panc1 cell line (TP53 mutant), MMRi62 achieved an IC50 of 0.67 μM, which is over 26-fold lower (more potent) than the IC50 of 17.84 μM reported for idasanutlin and approximately 7-fold lower than the IC50 of 4.68 μM for SAR405838 in the same cell line [1].
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.67 μM |
| Comparator Or Baseline | Idasanutlin (RG7388): IC50 = 17.84 μM; SAR405838 (MI-773): IC50 = 4.68 μM |
| Quantified Difference | MMRi62 is 26.6-fold more potent than idasanutlin and 7.0-fold more potent than SAR405838 in this model. |
| Conditions | Panc1 pancreatic cancer cell line (TP53 mutant); 72-hour proliferation assay [1]. |
Why This Matters
This quantifies a clear potency advantage in a disease-relevant, treatment-resistant genetic background where many MDM2 inhibitors are ineffective, justifying its selection for p53-mutant cancer research.
- [1] Li, J., et al. (2022). Small-Molecule MMRi62 Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53. Molecular Cancer Therapeutics, 21(4), 535–545. (Data derived from Figure 1 and cited literature for comparators). View Source
